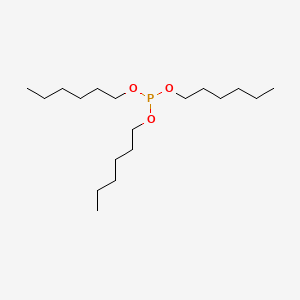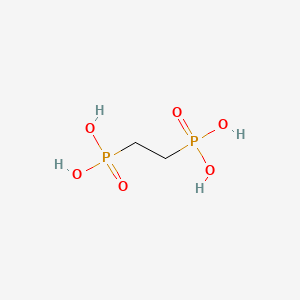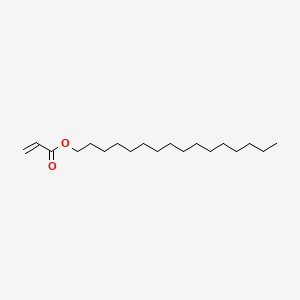
3,5-Dichloro-2-methoxybenzoic acid
概要
説明
3,5-Dichloro-2-methoxybenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 4-amino-5-chloro-2-methoxybenzoic acid , 5-hydroxy-3-mercapto-4-methoxybenzoic acid , and 3,5-dibromo-2-methoxybenzoic acid have been synthesized and investigated for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions to introduce functional groups such as amino, hydroxy, mercap
科学的研究の応用
1. Herbicide in Agriculture
- Application : Dicamba is used as a herbicide for over fifty years to control broadleaf weeds in various crop fields .
- Method : It is applied post-emergence of the weeds in the crop field .
- Results : It has been effective in controlling broadleaf type of weeds .
2. Resistance to Glyphosate
- Application : Dicamba has seen an increase in use due to the development of glyphosate resistant weeds and soybeans genetically modified to resist dicamba .
- Method : Genetically modified crops are designed to resist the effects of dicamba, allowing it to be used to kill surrounding weeds without harming the crop .
- Results : This has allowed for more effective weed control in fields with glyphosate resistant weeds .
3. Plant Growth Regulator
- Application : Dicamba is used as an auxin to maintain wheat embryos post pollination and to induce somatic embryogenesis in barley tissue culture .
- Method : It is added to the Murashige and Skoog (MS) medium supplement to culture embryos .
- Results : This helps in the growth and development of the plant tissues .
4. Photolysis Research
- Application : The photolysis of dicamba, including the commercial formulation Diablo®, is examined in aqueous solutions of varying water quality and on the surface of corn epicuticular waxes .
- Method : Dicamba is exposed to UV light and the rate of its degradation is studied .
- Results : The photolytic half-life for dicamba photolysis in aqueous solutions at pH 7 irradiated with Rayonet UVB lamps (280–340 nm) was t1/2 = 43.3 min (0.72 hours), in aqueous solutions at pH 7 in a Q-Sun solar simulator ( λ > 300 nm) was t1/2 = 13.4 hours, and on epicuticular waxes irradiated in the Q-Sun solar simulator was t1/2 = 105 hours .
5. Off-Target Movement Research
- Application : Dicamba is being studied for its off-target transport mechanisms, such as spray drift, volatilization, and tank contamination .
- Method : The research involves examining the chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .
- Results : This research is aimed at providing farmers with more robust tools and practices for sustainable dicamba use .
6. Control of Brush and Bracken in Pastures
- Application : Dicamba is used to control brush and bracken in pastures .
- Method : It is applied directly to the pastures to control the growth of brush and bracken .
- Results : This application helps in maintaining the health and productivity of the pastures .
7. Weed Control in Non-Crop Areas
- Application : Dicamba is used for weed control in non-crop areas such as fence rows, roadways, and wastage .
- Method : It is applied directly to these areas to control the growth of weeds .
- Results : This application helps in maintaining the health and productivity of these areas .
8. Absorption, Distribution, and Excretion Research
- Application : Little is known about the absorption, distribution, or excretion of dicamba after oral ingestion . Therefore, it is being studied to understand these processes .
- Method : The research involves administering dicamba orally and studying its absorption, distribution, and excretion .
- Results : This research is aimed at providing a better understanding of the pharmacokinetics of dicamba .
Safety And Hazards
将来の方向性
Ionic liquid forms of dicamba, a similar compound, have been synthesized and characterized in an attempt to improve the efficacy of this widely known herbicide . These new compounds offer substantially increased efficacy which would allow less to be applied in the field .
Relevant Papers Relevant papers include a study on ionic liquid forms of dicamba with increased efficacy and reduced volatility , a technical fact sheet on dicamba , and a study on the biological treatment of 3,6-Dichloro-2-Methoxybenzoic Acid .
特性
IUPAC Name |
3,5-dichloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSCSCAPKFMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177316 | |
| Record name | 3,5-Dichloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methoxybenzoic acid | |
CAS RN |
22775-37-7 | |
| Record name | 3,5-Dichloro-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22775-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022775377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLORO-O-ANISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6Y7TP3UN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)






